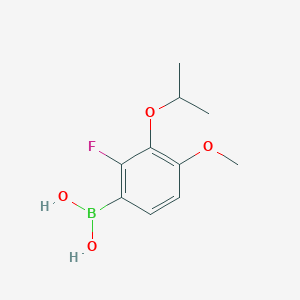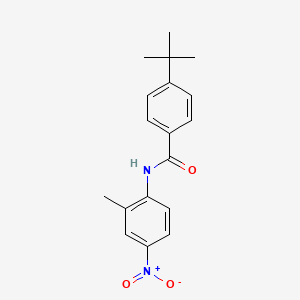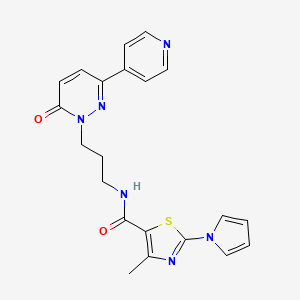![molecular formula C21H25N5O3 B2508056 4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide CAS No. 1207028-20-3](/img/structure/B2508056.png)
4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, synthesis methods, and molecular analyses. For instance, compounds with benzamide and sulfonamide groups have been studied for their antiarrhythmic , anti-inflammatory, and anti-cancer properties , as well as for their molecular interactions .
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and oxidation processes . For example, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines followed by their conversion into sulfones provides a methodological framework that could potentially be applied to the synthesis of the compound . The synthesis of benzamide derivatives is also reported, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are a common tool used to optimize the molecular structure and predict vibrational frequencies, as well as to analyze the electronic properties of similar compounds . The molecular docking studies mentioned in the papers suggest that these compounds can interact with biological targets, which could be relevant for understanding the potential biological activities of "4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide" .
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize and modify benzamide and sulfonamide derivatives. For instance, the catalytic application of a novel N-bromo sulfonamide reagent for the preparation of naphthol derivatives indicates the versatility of sulfonamide groups in chemical transformations. These reactions could provide insights into the types of chemical modifications that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These studies provide information on the intermolecular interactions, crystal packing, and energetic contributions of different molecular assemblies, which are important for understanding the stability and reactivity of the compounds .
Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds similar to "4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl}benzamide" have been studied for their ability to bind to DNA and their use in fluorescent staining. Hoechst 33258, a related compound, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it valuable in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Its analogues also find uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Novel Synthesis and Pharmaceutical Impurities
Research on novel synthesis methods and the identification of pharmaceutical impurities is crucial for the development of new drugs. Studies focusing on the novel synthesis of compounds like omeprazole, which shares some structural similarities with the compound , highlight the importance of understanding the synthesis process and impurities that can arise. This knowledge is vital for developing more efficient and safer pharmaceuticals (Saini et al., 2019).
Anticancer Applications
Mafosfamide, a cyclophosphamide analog, exemplifies the potential anticancer applications of compounds within this chemical space. It has shown positive results in preclinical investigations and clinical trials against various types of cancer cells. Such studies underscore the potential for compounds with similar functional groups to be explored for anticancer applications (Mazur et al., 2012).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), with a structure that includes benzamide moieties, are crucial in supramolecular chemistry for applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding is particularly noteworthy, illustrating the potential versatility of compounds like "4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl}benzamide" in material science and nanotechnology (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15(2)29-13-5-12-23-21(27)19-20(16-6-4-11-22-14-16)26(25-24-19)17-7-9-18(28-3)10-8-17/h4,6-11,14-15H,5,12-13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUNLKQCORTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)


![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)
![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

